molecular formula C21H13ClFN3O2S B328530 N-[[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide

N-[[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide

Cat. No.: B328530
M. Wt: 425.9 g/mol
InChI Key: CTMQKZNEOPFGPV-UHFFFAOYSA-N
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Description

N-[[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide is a complex organic compound characterized by the presence of a benzoxazole ring, a chlorophenyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. The process often includes the following steps:

    Formation of Benzoxazole Ring: This can be achieved by the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound.

    Formation of Carbamothioyl Group: This involves the reaction of the benzoxazole derivative with thiourea or a similar reagent.

    Introduction of Fluorobenzamide Moiety: The final step involves the coupling of the intermediate with a fluorobenzoyl chloride or a similar reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide
  • N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide

Uniqueness

N-[[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H13ClFN3O2S

Molecular Weight

425.9 g/mol

IUPAC Name

N-[[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide

InChI

InChI=1S/C21H13ClFN3O2S/c22-14-5-1-13(2-6-14)20-25-17-11-16(9-10-18(17)28-20)24-21(29)26-19(27)12-3-7-15(23)8-4-12/h1-11H,(H2,24,26,27,29)

InChI Key

CTMQKZNEOPFGPV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)F)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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